Advanced Synthetic Applications and Physicochemical Profiling of 3-Bromo-N,5-dimethylpyridin-2-amine
Advanced Synthetic Applications and Physicochemical Profiling of 3-Bromo-N,5-dimethylpyridin-2-amine
As a Senior Application Scientist in medicinal chemistry and process development, I have designed this technical guide to provide an authoritative, causality-driven analysis of 3-bromo-N,5-dimethylpyridin-2-amine (CAS 872492-59-6) . This bifunctional building block is highly valued in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics.
This whitepaper dissects the compound's structural reactivity, details self-validating experimental workflows for transition-metal catalysis, and outlines critical safety protocols.
Physicochemical Properties & Molecular Characterization
Accurate baseline characterization is the foundation of reproducible synthetic chemistry. The table below summarizes the core quantitative and structural data for 3-bromo-N,5-dimethylpyridin-2-amine, compiled from verified chemical databases[1][2].
| Property | Value |
| Chemical Name | 3-Bromo-N,5-dimethylpyridin-2-amine |
| CAS Number | 872492-59-6 |
| Molecular Formula | C7H9BrN2 |
| Molecular Weight | 201.07 g/mol |
| SMILES Code | CC1=CN=C(NC)C(Br)=C1 |
| Appearance | Solid |
| Purity Standard | ≥ 95% (typically verified via HPLC/NMR) |
| Storage Conditions | Refrigerated (2–8°C), tightly closed, dry environment |
Structural Reactivity & Mechanistic Insights
The utility of 3-bromo-N,5-dimethylpyridin-2-amine lies in its highly tuned electronic and steric environment. Understanding the causality behind its reactivity allows researchers to rationally design cross-coupling conditions rather than relying on empirical screening.
-
The C3-Bromide (Cross-Coupling Handle): The bromine atom at the 3-position serves as the primary site for oxidative addition by Palladium(0) species. However, its proximity to the C2-amine introduces steric hindrance.
-
The C2-Methylamino Group (Electronic & Chelating Effects): The secondary amine acts as a strong electron-donating group, enriching the pyridine ring. While this makes the C-Br bond slightly less reactive toward oxidative addition compared to electron-deficient pyridines, the more critical issue is chelation. The free N-H can coordinate with palladium species, creating off-cycle resting states (catalyst poisoning)[3]. Causality: This necessitates the use of bidentate ligands (e.g., dppf) or sterically demanding monodentate phosphines (e.g., BrettPhos) to outcompete the amine for palladium coordination.
-
The C5-Methyl Group (Metabolic Shielding): In drug development, the C5 position of unhindered pyridines is a notorious hotspot for Cytochrome P450-mediated oxidation. The installation of a methyl group at this position effectively blocks this metabolic liability, significantly improving the pharmacokinetic (PK) half-life of downstream drug candidates.
Synthetic Workflows & Experimental Protocols
The following protocols detail the two most common transformations applied to this scaffold: C-C bond formation and C-N bond formation. Each protocol is designed as a self-validating system, incorporating in-process controls to ensure reproducibility.
Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol outlines the coupling of 3-bromo-N,5-dimethylpyridin-2-amine with an arylboronic acid to yield a 3-aryl-N,5-dimethylpyridin-2-amine derivative.
Mechanistic Rationale:
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, charge 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv, 1.2 mmol),
(0.05 equiv, 0.05 mmol), and anhydrous (2.0 equiv, 2.0 mmol). -
Degassing: Add a solvent mixture of 1,4-Dioxane and
(4:1 v/v, 10 mL). Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen, which prevents homocoupling of the boronic acid and catalyst degradation. -
Heating & Reaction: Seal the flask and heat to 90°C in a pre-heated oil bath. Stir vigorously for 12–16 hours.
-
Validation & Quality Control (In-Process): Monitor the reaction via TLC (Hexanes/EtOAc 3:1) and LC-MS. The reaction is deemed complete when the starting mass (
201.0) is entirely consumed and replaced by the product mass. -
Workup: Cool to room temperature, dilute with EtOAc (20 mL), and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Purify the crude residue via silica gel flash chromatography to isolate the target biaryl compound.
Protocol B: Buchwald-Hartwig Amination
This protocol details the coupling of the C3-bromide with a secondary amine.
Mechanistic Rationale: BrettPhos is specifically designed for the coupling of secondary amines. Its extreme steric bulk prevents the formation of bis-amine palladium complexes—a common dead-end in Buchwald couplings with aminopyridines—and strongly promotes the reductive elimination step.
Step-by-Step Methodology:
-
Glovebox Setup: Inside an Argon-filled glovebox, charge a vial with 3-bromo-N,5-dimethylpyridin-2-amine (1.0 equiv, 1.0 mmol),
(0.02 equiv, 0.02 mmol), BrettPhos (0.04 equiv, 0.04 mmol), and (1.5 equiv, 1.5 mmol). -
Solvent & Amine Addition: Add anhydrous Toluene (5 mL) followed by the secondary amine (1.2 equiv, 1.2 mmol). Seal the vial with a PTFE-lined cap.
-
Heating: Remove the vial from the glovebox and heat at 100°C for 8 hours.
-
Validation & Quality Control: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via UPLC-MS to confirm the presence of the desired C-N coupled product and the absence of the debrominated side-product.
-
Workup & Purification: Cool the mixture, dilute with
, and wash with water. Extract the aqueous layer twice with . Combine organic layers, dry over , concentrate, and purify via automated flash chromatography.
Synthetic Workflow Visualization
The following diagram maps the divergent synthetic pathways described in the protocols above, illustrating the catalytic cycles and resulting molecular architectures.
Figure 1: Divergent Palladium-catalyzed cross-coupling pathways for CAS 872492-59-6.
Safety, Handling, and Toxicological Profile
Handling of 3-bromo-N,5-dimethylpyridin-2-amine requires strict adherence to laboratory safety protocols. The following guidelines are synthesized from the official Safety Data Sheet (SDS) provided by Combi-Blocks[4].
-
Hazard Identification: The compound is classified as a skin and eye irritant. It may cause respiratory irritation if inhaled as a dust or aerosol.
-
Personal Protective Equipment (PPE): All manipulations must be conducted inside a certified chemical fume hood. Operators must wear nitrile gloves, safety goggles, and a standard laboratory coat.
-
First Aid Measures:
-
Skin Contact: Immediately wash with copious amounts of water for at least 15 minutes.
-
Eye Contact: Flush eyes with water for 15 minutes, keeping eyes wide open. Remove contact lenses if present.
-
-
Fire & Thermal Decomposition: In the event of a fire, use dry sand, dry chemical, or alcohol-resistant foam. Combustion of this material releases toxic fumes, including Carbon monoxide (CO), Nitrogen oxides (NOx), and Hydrogen bromide (HBr) [4].
-
Storage: To prevent degradation, store the compound refrigerated (2–8°C) in a tightly closed container within a dry, well-ventilated space[4].
References
-
Journal of the American Chemical Society (ACS Publications) - Mechanistic Insights into Transmetalation in Suzuki-Miyaura Coupling. Retrieved from:[Link]
